1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone
Overview
Description
1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone is a useful research compound. Its molecular formula is C26H30Br2ClN3O and its molecular weight is 595.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structural Analysis
Crystal Structure Studies
Research has delved into the crystallographic analysis of piperidine derivatives, revealing insights into their molecular configurations, intermolecular hydrogen bonding, and three-dimensional networks within crystals. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in materials science and drug design (Betz, Gerber, Hosten, Siddaraju, & Yathirajan, 2011); (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Synthesis and Chemical Reactions
Synthesis Methods
Innovative synthesis techniques for piperidine derivatives have been explored, highlighting methods that optimize yields and demonstrate the versatility of these compounds in organic synthesis. These methodologies are foundational for developing pharmaceuticals and complex organic molecules, showcasing the utility of piperidine as a functional group in diverse synthetic routes (Girish, Naveen, Prasad, Kumar, Vinaya, Sridhar, Prasad, & Rangappa, 2008); (Benakaprasad, Naveen, Anandakumar, Sunilkumar, Sridhar, Prasad, & Rangappa, 2007).
Medicinal Chemistry and Pharmacology
Antibacterial Activity
Some studies focus on the antibacterial properties of piperidine derivatives, contributing to the search for new antimicrobial agents. These findings underscore the potential of piperidine-based compounds in addressing drug resistance and developing new antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).
Theoretical and Computational Chemistry
Molecular Modeling and Hirshfeld Surface Analysis
Advanced computational techniques have been applied to analyze the molecular structure of piperidine derivatives, providing deep insights into their electronic properties, molecular interactions, and potential reactivity. These studies are instrumental in predicting the behavior of such compounds in various chemical environments and their interactions with biological targets (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the main protease (Mpro) of coronaviruses . The main protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development.
Mode of Action
This compound functions as an inhibitor of the main protease (Mpro) of coronaviruses . By binding to the active site of the enzyme, it prevents the protease from performing its function, thereby halting the replication of the virus.
Result of Action
The result of the compound’s action is the inhibition of viral replication . By preventing the main protease from processing the viral polyproteins, the compound stops the production of new virus particles .
properties
IUPAC Name |
1-[4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Br2ClN3O/c27-20-12-19-2-1-18-13-21(29)14-22(28)24(18)25(26(19)31-15-20)17-5-9-32(10-6-17)23(33)11-16-3-7-30-8-4-16/h12-17,25,30H,1-11H2/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZHXOFDPYQOAY-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1CC(=O)N2CCC(CC2)[C@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Br2ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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